Moschamine

Catalog No.
S536057
CAS No.
193224-22-5
M.F
C20H20N2O4
M. Wt
352.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Moschamine

CAS Number

193224-22-5

Product Name

Moschamine

IUPAC Name

(E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

InChI

InChI=1S/C20H20N2O4/c1-26-19-10-13(2-6-18(19)24)3-7-20(25)21-9-8-14-12-22-17-5-4-15(23)11-16(14)17/h2-7,10-12,22-24H,8-9H2,1H3,(H,21,25)/b7-3+

InChI Key

WGHKJYWENWLOMY-XVNBXDOJSA-N

SMILES

COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CNC3=C2C=C(C=C3)O)O

Solubility

Soluble in DMSO

Synonyms

Moschamine; N-feruloylserotonin; N-feruloyl Serotonin; Nferuloylserotonin; N feruloylserotonin; N-f-5HT; Nf5HT; N f 5HT

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CNC3=C2C=C(C=C3)O)O

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)NCCC2=CNC3=C2C=C(C=C3)O)O

Description

The exact mass of the compound Moschamine is 352.1423 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 369502. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Biogenic Amines - Biogenic Monoamines - Tryptamines - Supplementary Records. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Acetylcholinesterase (AChE) Inhibition:

Moschamine has been shown to inhibit the enzyme acetylcholinesterase (AChE) []. AChE breaks down acetylcholine, a neurotransmitter vital for memory and cognitive function. By inhibiting AChE, Moschamine may increase acetylcholine levels, potentially benefiting conditions like Alzheimer's disease and dementia, where AChE activity is elevated [].

Neuroprotective Effects:

Studies suggest Moschamine possesses neuroprotective properties. Research indicates it may protect neurons from damage caused by oxidative stress and glutamate excitotoxicity, mechanisms implicated in neurodegenerative diseases [, ].

Antidepressant Activity:

Moschamine's potential antidepressant effects are being investigated. Studies suggest it may elevate brain-derived neurotrophic factor (BDNF) levels, a protein crucial for neuronal growth and survival, which may contribute to antidepressant action [].

Anti-inflammatory Properties:

Research suggests Moschamine may exhibit anti-inflammatory properties. Studies indicate it may suppress the production of inflammatory mediators, potentially offering benefits in inflammatory conditions [].

Moschamine is an indole alkaloid primarily derived from the plant Centaurea cyanus, commonly known as cornflower. It is classified as a safflomide-type phenylpropenoic acid amide and is known for its complex structure, which includes a fused indole ring system. The compound has gained attention due to its potential therapeutic properties and its unique chemical characteristics that differentiate it from other alkaloids.

, particularly those involving cyclization and dimerization, which are common in indole alkaloids. The synthesis of moschamine often involves the transformation of N-feruloylserotonin through oxidative radical coupling reactions, typically catalyzed by iron. These reactions can lead to the formation of diverse derivatives with varying biological activities .

Research has demonstrated that moschamine exhibits significant biological activities, including:

  • Serotonergic Activity: Moschamine interacts with serotonin receptors, influencing neurotransmission and potentially offering antidepressant effects .
  • Cyclooxygenase Inhibition: The compound has shown inhibitory effects on cyclooxygenase enzymes, which are involved in inflammatory processes, suggesting potential anti-inflammatory properties .
  • Antitumor Effects: Recent studies indicate that moschamine can inhibit the proliferation of glioblastoma cells, highlighting its potential as an anticancer agent .

The synthesis of moschamine can be achieved through several methods:

  • Biomimetic Synthesis: This method utilizes natural precursors and mimics biological processes to create moschamine-related compounds. An iron-catalyzed oxidative radical coupling reaction has been developed for this purpose .
  • Chemical Synthesis: Traditional organic synthesis techniques can also be employed to construct the moschamine structure from simpler starting materials, often involving multiple steps of functional group transformations.

Moschamine's unique properties have led to various applications:

  • Pharmaceuticals: Due to its biological activities, moschamine is being explored for use in developing new medications for depression and inflammation.
  • Research: It serves as a valuable model compound in studies related to indole alkaloids and their interactions with biological systems.

Moschamine shares structural similarities with several other indole alkaloids. Here are a few notable compounds for comparison:

Compound NameSource PlantKey Characteristics
N-FeruloylserotoninCentaurea cyanusPrecursor to moschamine; exhibits similar serotonergic activity .
SerotoninVariousNeurotransmitter; foundational role in mood regulation but lacks the structural complexity of moschamine.
Indole-3-acetic acidVariousPlant hormone; involved in growth regulation but distinct from the pharmacological profile of moschamine.
HarmanVariousExhibits psychoactive properties; structurally related but differs in biological activity spectrum.

Moschamine's uniqueness lies in its specific combination of serotonergic and anti-inflammatory properties, along with its origin from a lesser-known plant source, setting it apart from more widely studied compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

352.14230712 g/mol

Monoisotopic Mass

352.14230712 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Melting Point

115 - 117 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2PP8322487

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

68573-23-9
193224-22-5

Wikipedia

N-Feruloylserotonin

Dates

Modify: 2023-08-15
1: Xia C, Tong X. Moschamine-Related Indole Alkaloids. Alkaloids Chem Biol. 2018;79:139-189. doi: 10.1016/bs.alkal.2017.12.004. Review. PubMed PMID: 29455835.
2: Jo AR, Han HS, Seo S, Shin JS, Lee JY, Kim HJ, Lee KT. Inhibitory effect of moschamine isolated from Carthamus tinctorius on LPS-induced inflammatory mediators via AP-1 and STAT1/3 inactivation in RAW 264.7 macrophages. Bioorg Med Chem Lett. 2017 Dec 1;27(23):5245-5251. doi: 10.1016/j.bmcl.2017.10.035. Epub 2017 Oct 18. PubMed PMID: 29102229.
3: Alexiou GA, Lazari D, Markopoulos G, Vartholomatos E, Hodaj E, Galani V, Kyritsis AP. Moschamine inhibits proliferation of glioblastoma cells via cell cycle arrest and apoptosis. Tumour Biol. 2017 May;39(5):1010428317705744. doi: 10.1177/1010428317705744. PubMed PMID: 28475011.
4: Liang K, Yang J, Tong X, Shang W, Pan Z, Xia C. Biomimetic Synthesis of Moschamine-Related Indole Alkaloids via Iron-Catalyzed Selectively Oxidative Radical Coupling. Org Lett. 2016 Mar 18;18(6):1474-7. doi: 10.1021/acs.orglett.6b00417. Epub 2016 Mar 7. PubMed PMID: 26949004.
5: Park JB. Synthesis, biological activities and bioavailability of moschamine, a safflomide-type phenylpropenoic acid amide found in Centaurea cyanus. Nat Prod Res. 2012;26(16):1465-72. doi: 10.1080/14786419.2011.562207. Epub 2011 Oct 6. PubMed PMID: 21978225.

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